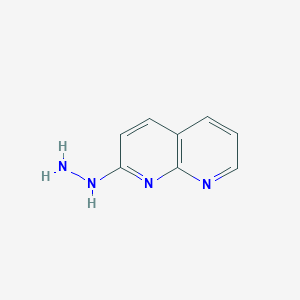
2-Hydrazinyl-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-1,8-naphthyridine typically involves the reaction of 1,8-naphthyridine derivatives with hydrazine hydrate. One common method includes the reaction of 7-methyl-1-(morpholin-4-yl)-3-sulfanylidene-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile with hydrazine hydrate to yield the desired hydrazinyl derivative . Another approach involves the use of 2-aminonicotinaldehydes and terminal alkynes in the presence of a copper catalyst, followed by Friedländer condensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
2-Hydrazinyl-1,8-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and hydrazine derivatives .
科学的研究の応用
2-Hydrazinyl-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-Hydrazinyl-1,8-naphthyridine involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by interacting with specific cellular pathways .
類似化合物との比較
Similar Compounds
2-Aminonicotinaldehyde: Used in the synthesis of naphthyridine derivatives.
1,8-Naphthyridine: The parent compound with diverse biological activities.
2,7-Naphthyridine: Another naphthyridine derivative with similar applications.
Uniqueness
2-Hydrazinyl-1,8-naphthyridine is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
特性
分子式 |
C8H8N4 |
|---|---|
分子量 |
160.18 g/mol |
IUPAC名 |
1,8-naphthyridin-2-ylhydrazine |
InChI |
InChI=1S/C8H8N4/c9-12-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,9H2,(H,10,11,12) |
InChIキー |
NFWVWMMKMUZPSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)N=C(C=C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13675997.png)
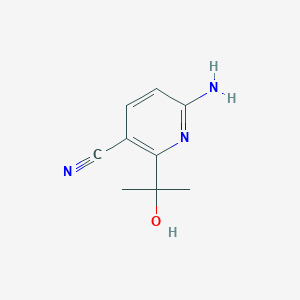
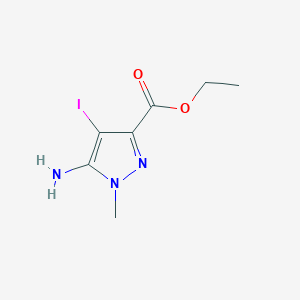

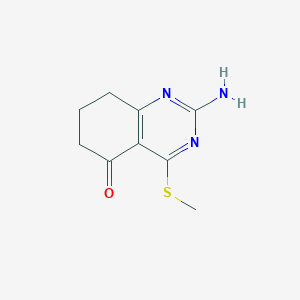
![Benzo[d]isothiazol-4-ylmethanamine](/img/structure/B13676036.png)
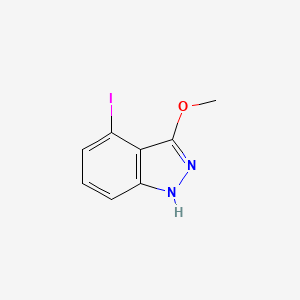
![1-[4-(Difluoromethoxy)benzyl]azetidine](/img/structure/B13676051.png)
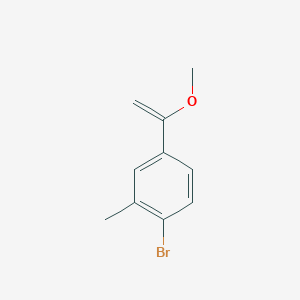
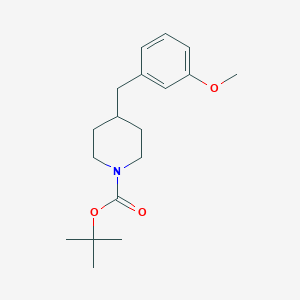

![4-Iodobenzo[b]thiophen-2-amine](/img/structure/B13676070.png)
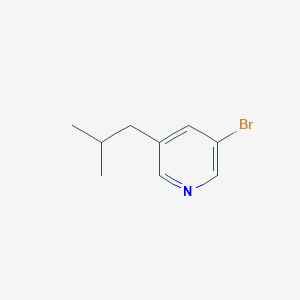
![3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13676096.png)
